molecular formula C9H20O3Si B011725 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- CAS No. 108536-14-7

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

Cat. No.: B011725
CAS No.: 108536-14-7
M. Wt: 204.34 g/mol
InChI Key: NTMFZGNKRDQHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its role in chemiluminescence and bioluminescence. The presence of the trimethylsilyl group enhances its stability and modifies its reactivity, making it a valuable compound in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- typically involves the following steps:

    Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the [2+2] cycloaddition of an alkene with singlet oxygen. This reaction is often carried out under photochemical conditions to generate the singlet oxygen in situ.

    Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, commonly using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of photochemical reactors for the generation of singlet oxygen and subsequent cycloaddition can be scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.

    Reduction: Reduction reactions can lead to the opening of the dioxetane ring and formation of alcohols or other reduced species.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or ethers are common products.

    Substitution: The resulting compounds depend on the nucleophile used, leading to various silyl ethers or other derivatives.

Scientific Research Applications

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.

    Biology: Employed in bioluminescence studies to understand the mechanisms of light emission in organisms.

    Medicine: Investigated for its potential in diagnostic imaging and as a pro-drug that releases active compounds upon decomposition.

    Industry: Utilized in the development of luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can transfer energy to other molecules, resulting in light emission. The trimethylsilyl group stabilizes the compound, allowing controlled decomposition and energy release.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioxetane: The parent compound, known for its role in chemiluminescence.

    3,3,4,4-Tetramethyl-1,2-dioxetane: A stable dioxetane derivative used in similar applications.

    4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: Another derivative with hydroxymethyl functionality.

Uniqueness

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its reactivity compared to other dioxetane derivatives. This makes it particularly useful in applications requiring controlled decomposition and energy release.

Properties

IUPAC Name

trimethyl-[(3,4,4-trimethyldioxetan-3-yl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-8(2)9(3,12-11-8)7-10-13(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMFZGNKRDQHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OO1)(C)CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347981
Record name Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108536-14-7
Record name Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 2
Reactant of Route 2
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 3
Reactant of Route 3
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 4
Reactant of Route 4
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 5
Reactant of Route 5
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 6
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.